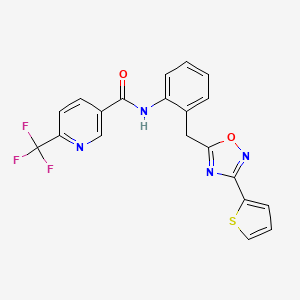

N-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(Trifluormethyl)nicotinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C20H13F3N4O2S and its molecular weight is 430.41. The purity is usually 95%.

BenchChem offers high-quality N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Elektronik

Thienothiophene, einschließlich der Kernstruktur der Verbindung, werden häufig als Bausteine für organische elektronische Materialien verwendet. Ihre elektronenreiche, starre und flache Natur macht sie für Anwendungen wie Laser, Photodioden und Chemosensoren geeignet .

Fungizide Aktivität

Obwohl nicht direkt mit den elektronischen Eigenschaften der Verbindung zusammenhängend, wurden Derivate von N-(Thiophen-2-yl)nicotinamid auf ihre fungizide Aktivität untersucht . Weitere Forschungsarbeiten könnten das Potenzial dieser Verbindung in landwirtschaftlichen oder pharmazeutischen Anwendungen untersuchen.

Biologische Aktivität

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring fused with a thiophen moiety and a trifluoromethyl group attached to a nicotinamide backbone. The synthesis typically involves multiple steps including cyclization and functionalization reactions. The synthetic route often begins with the preparation of intermediates that undergo cyclization to form the oxadiazole ring, followed by the introduction of the thiophen group through condensation reactions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide have shown in vitro cytotoxicity against various cancer cell lines. A study reported that certain oxadiazole derivatives displayed IC50 values ranging from 0.95 to 92.4 µM against multiple cancer types including HeLa (cervical), HT29 (colon), and MCF7 (breast) cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.95 |

| HT29 | 92.4 |

| MCF7 | 0.10 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A series of oxadiazole derivatives were identified as potent inhibitors of the dengue virus polymerase, showcasing submicromolar activity against all four dengue virus serotypes . This suggests potential applications in treating viral infections.

Antimicrobial Properties

Oxadiazole derivatives are known for their antimicrobial activities as well. Studies have demonstrated that certain compounds possess significant antibacterial and antifungal properties, with some exhibiting MIC values as low as 1.56 µg/mL against Staphylococcus aureus . The presence of the thiophen group is believed to enhance these activities due to its electronic properties.

The biological activity of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for better interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

- Dengue Virus Inhibition : A study on non-nucleoside inhibitors demonstrated that structurally similar compounds significantly reduced viral load in infected cells .

- Cytotoxicity in Cancer Research : In vitro studies showed that specific derivatives led to a marked decrease in cell viability across various cancer cell lines .

Eigenschaften

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O2S/c21-20(22,23)16-8-7-13(11-24-16)19(28)25-14-5-2-1-4-12(14)10-17-26-18(27-29-17)15-6-3-9-30-15/h1-9,11H,10H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMNGCVXXXJTHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.